molecular formula C17H16N2O2 B2900438 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-22-8

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2900438
CAS No.: 941969-22-8
M. Wt: 280.327
InChI Key: ZHOKIFGIZAVQJW-UHFFFAOYSA-N
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Description

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic fused heterocyclic compound designed for research applications. Its structure incorporates a furo[3,2-b]pyridine core, a scaffold known for its wide range of pharmacological potential, which has attracted significant attention for the development of novel bioactive molecules . The furo[3,2-b]pyridine system is a privileged structure in medicinal chemistry, comprising a furan ring fused to a pyridine ring, which allows it to participate in diverse molecular interactions . This specific compound features a 5-methyl substitution on the furan ring and an N-(2-phenylethyl)carboxamide side chain. The strategic inclusion of a lipophilic appendage, such as the phenethyl group, is a recognized strategy in drug discovery to enhance interactions with hydrophobic pockets in target proteins . Research on closely related heterocyclic systems, such as thieno[2,3-b]pyridines, has demonstrated that compounds with similar lipophilic groups can exhibit potent anti-proliferative activity against challenging cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) models, with IC50 values reaching the nanomolar range . The length and nature of the tether connecting the aromatic system to the core structure are critical factors for maximizing this biological activity . Furthermore, related carboxamide derivatives have been investigated as direct inhibitors of transcription factors like FOXM1, which is a master regulator of oncogenesis and a promising target in oncology . This compound is intended for research use only in chemical biology and drug discovery programs.

Properties

IUPAC Name

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-8-15-14(19-12)11-16(21-15)17(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKIFGIZAVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and a furan derivative. The reaction conditions often include the use of a strong base and a solvent like dimethylformamide (DMF).

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Methylation and Phenethylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate. The phenethyl group can be attached via a nucleophilic substitution reaction using phenethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenethylamine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Selectivity/Advantages Synthesis Method Reference
5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine - C5: Methyl
- C2: Phenylethyl carboxamide
Inferred 5-HT1F agonist (structural analogy) Improved selectivity over indole analogues (hypothesized) Not explicitly described
4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (Compound 5) Furo[3,2-b]pyridine - C5: 4-Fluorobenzamide
- C3: 1-Methyl-piperidin-4-yl
Potent 5-HT1F agonist
Migraine treatment candidate
>1000-fold selectivity over 5-HT1B/1D Bioisosteric replacement of indole with furopyridine
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide Furan Styryl-phenyl with methoxy groups Not specified (synthetic intermediate) N/A Palladium-catalyzed coupling (17% yield)
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide Thieno[3,2-b]pyridine - Pyridinyl-piperidine
- N,N-dimethyl carboxamide
Unspecified receptor modulation Thieno vs. furo core alters lipophilicity/binding HATU-mediated amide coupling
Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives Spiro-furopyran-pyrimidine Variable aryl groups Anticancer activity (in silico/in vitro) Electrocatalytic synthesis (73–82% yield) One-pot electrocatalytic multicomponent reaction

Impact of Substituents and Core Modifications

Core Heterocycle: Furo[3,2-b]pyridine vs. Spiro Architectures: Electrocatalytically synthesized spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives demonstrate the versatility of furopyridine cores in forming complex scaffolds for anticancer applications .

Substituent Effects :

  • Phenylethyl vs. Benzamide : The phenylethyl group in the target compound may enhance hydrophobic interactions with receptor pockets compared to the 4-fluorobenzamide in Compound 5, which contributes to 5-HT1F selectivity .
  • Piperidine/Piperazine Moieties : Substituents like 4-fluoropiperidin-1-yl () or 1-methyl-piperidin-4-yl () improve receptor affinity and metabolic stability.

Biological Activity

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused pyridine and furan ring system, which contributes to its unique biological properties. The presence of the 5-methyl group and the N-(2-phenylethyl) substituent enhances its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 286.34 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the furo[3,2-b]pyridine core : Achieved through cyclization reactions involving pyridine derivatives and furan precursors.
  • Introduction of the 5-methyl group : Methylation reactions using reagents like methyl iodide.
  • Attachment of the N-(2-phenylethyl) group : Conducted via amide coupling reactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro assays revealed cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. The observed IC50 values suggest potent antiproliferative activity, indicating its potential for further development as an anticancer drug .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The compound's unique structure allows it to modulate these targets effectively .

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the following table:

StudyFocusFindingsReference
Study 1Anti-inflammatory effectsInhibition of pro-inflammatory cytokines
Study 2Anticancer activityCytotoxicity against HeLa and HCT116 cells; IC50 values indicate potent activity
Study 3Mechanism explorationInteraction with molecular targets involved in inflammation and cancer

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • In a controlled study, this compound was administered to macrophage cell lines exposed to lipopolysaccharides (LPS). Results showed a marked reduction in TNF-alpha and IL-6 levels, indicating significant anti-inflammatory activity.
  • Case Study on Anticancer Efficacy :
    • A series of experiments tested the compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 0.5 µM to 1 µM across different cell types.

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